Cas no 929974-64-1 (2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide)
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-3-carboxamide, 2-amino-4,5-dihydro-5-(1-methylpropyl)-4-oxo-
- 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
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- MDL: MFCD09702231
- Inchi: 1S/C9H15N3O2/c1-3-4(2)6-7(13)5(9(11)14)8(10)12-6/h4,6,12H,3,10H2,1-2H3,(H2,11,14)
- InChI Key: QDGOXQPZHQWJOP-UHFFFAOYSA-N
- SMILES: N1C(C(C)CC)C(=O)C(C(N)=O)=C1N
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87309-0.05g |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 0.05g |
$624.0 | 2023-09-01 | ||
| Enamine | EN300-87309-0.1g |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 0.1g |
$653.0 | 2023-09-01 | ||
| Enamine | EN300-87309-0.25g |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 0.25g |
$683.0 | 2023-09-01 | ||
| Enamine | EN300-87309-0.5g |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 0.5g |
$713.0 | 2023-09-01 | ||
| Enamine | EN300-87309-1.0g |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 1.0g |
$743.0 | 2023-02-11 | ||
| Enamine | EN300-87309-2.5g |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 2.5g |
$1454.0 | 2023-09-01 | ||
| Enamine | EN300-87309-5.0g |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 5.0g |
$2152.0 | 2023-02-11 | ||
| Enamine | EN300-87309-10.0g |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 10.0g |
$3191.0 | 2023-02-11 | ||
| Ambeed | A1137975-1g |
2-Amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 95% | 1g |
$541.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01102263-1g |
2-Amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-64-1 | 95% | 1g |
¥3717.0 | 2024-04-17 |
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Suppliers
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
2-Amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: A Comprehensive Overview
2-Amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (CAS No. 929974-64-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and chemical synthesis. The pyrrole ring system, combined with the amino and carboxamide functionalities, makes it a versatile molecule for exploring biological activities and chemical reactivity.
Recent studies have highlighted the importance of pyrrole derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The presence of the butan-2-yl group introduces steric effects that can influence the molecule's pharmacokinetic properties, such as absorption and distribution. Additionally, the 4-oxo group within the dihydro-pyrrole framework suggests potential for redox reactions or interactions with biological systems, further enhancing its utility in research.
The synthesis of 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves a series of well-established organic reactions. Researchers have employed methods such as nucleophilic substitution, condensation reactions, and oxidation to construct this molecule. The use of environmentally friendly catalysts and reagents has also been explored to align with green chemistry principles, making this compound's synthesis more sustainable.
In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor binding. For instance, studies have demonstrated its ability to modulate key enzymes involved in metabolic pathways, suggesting potential applications in the treatment of metabolic disorders. Furthermore, its interaction with G-protein coupled receptors (GPCRs) has been investigated, highlighting its role as a lead compound for drug development.
The structural versatility of 2-amino-5-(butan-2-y...
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